molecular formula C17H17N3O B5806417 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide

Cat. No.: B5806417
M. Wt: 279.34 g/mol
InChI Key: SOVSFMVCWORBMT-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-5-17(21)18-14-9-7-13(8-10-14)15-12-20-11-4-3-6-16(20)19-15/h3-4,6-12H,2,5H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVSFMVCWORBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. . Industrial production methods often employ similar synthetic strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide can be compared with other imidazo[1,2-a]pyridine derivatives such as:

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.

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